[1,2,4]Triazolo[4,3-b]pyridazin-8-amine, N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the Triazolopyridazine Core: This involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.
Coupling of the Benzodioxole and Triazolopyridazine Units: The benzodioxole moiety is then coupled with the triazolopyridazine core using a palladium-catalyzed cross-coupling reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE
- 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-AMINE is unique due to its specific combination of the benzodioxole moiety and the triazolopyridazine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-11(14-17-16-7-19(14)18-9)15-6-10-2-3-12-13(5-10)21-8-20-12/h2-5,7,15H,6,8H2,1H3 |
InChI Key |
WQSVPBNTAAGTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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